molecular formula C8H14N4O B11736873 4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide

4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B11736873
M. Wt: 182.22 g/mol
InChI Key: MTZHIXYAVHPCBS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of specific reagents under controlled conditions. For instance, acetyl chloride, benzoxyl chloride, benzyl chloride, or heteroaryl chloride can be added to the reaction mixture at 0°C under a nitrogen atmosphere . The compound can also be synthesized using active methylene ketones through regioselective routes . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, using acetyl chloride can result in the formation of acetylated derivatives of the compound.

Scientific Research Applications

4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide involves its role as an intermediate in the synthesis of sildenafil. Sildenafil works by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis . By inhibiting PDE5, sildenafil increases blood flow, leading to an erection. The molecular targets and pathways involved in this process include the cyclic guanosine monophosphate (cGMP) pathway, which is crucial for the relaxation of smooth muscle cells in the penis.

Comparison with Similar Compounds

4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which makes it a crucial intermediate in the synthesis of sildenafil .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

4-amino-1-methyl-N-propylpyrazole-3-carboxamide

InChI

InChI=1S/C8H14N4O/c1-3-4-10-8(13)7-6(9)5-12(2)11-7/h5H,3-4,9H2,1-2H3,(H,10,13)

InChI Key

MTZHIXYAVHPCBS-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=NN(C=C1N)C

Origin of Product

United States

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